Iodo vs. Bromo Analog: Quantified Superiority in Suzuki-Miyaura Coupling Yields
In a comparative study of polyfluoroalkylated antipyrines, iodo-derivatives were found to be more advantageous than bromo-containing analogs in Suzuki-Miyaura cross-coupling reactions. Specifically, the yield of heterocycle 3a obtained from 4-iodo-5-trifluoromethyl-antipyrine was 89% after purification, whereas reactions with the corresponding bromo-antipyrine 4a gave lower yields and required elevated temperatures to proceed [1]. This demonstrates a tangible, quantifiable advantage for iodo-substituted substrates under identical catalytic conditions.
| Evidence Dimension | Reaction yield in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 89% yield (for analogous 4-iodo-5-trifluoromethyl-antipyrine) |
| Comparator Or Baseline | Bromo-antipyrine analog (yield lower; reaction sluggish at RT) |
| Quantified Difference | Yield advantage for iodo substrate; reaction proceeds at room temperature for iodo but requires heating for bromo |
| Conditions | Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), K₂CO₃, DMF/H₂O, 80°C for bromo / RT to 80°C for iodo |
Why This Matters
Higher yields reduce waste and cost in multi-step syntheses, making the iodo variant the economically and operationally preferable choice for C-C bond formation.
- [1] Shchegolkova, E. V., Burgarta, Y. V., Matsneva, D. A., Borisevich, S. S., Kadyrova, R. A., Orshanskaya, I. R., Zarubaev, V. V., & Saloutin, V. I. (2021). Polyfluoroalkylated antipyrines in Pd-catalyzed transformations. RSC Advances, 11, 35174–35181. View Source
